Hex-2-yne-1,6-diol
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Overview
Description
Hex-2-yne-1,6-diol is an organic compound with the molecular formula C6H10O2 It is characterized by the presence of a triple bond between the second and third carbon atoms and hydroxyl groups attached to the first and sixth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-2-yne-1,6-diol can be synthesized through several methods. One common approach involves the reaction of 1-pentyn-5-ol with formaldehyde under specific conditions . Another method includes the use of propargyloxy compounds .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced chemical processes and equipment to ensure high purity and yield. The exact methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Hex-2-yne-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: Formation of hex-2-yne-1,6-dione.
Reduction: Formation of hex-2-ene-1,6-diol or hexane-1,6-diol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Hex-2-yne-1,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hex-2-yne-1,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups and triple bond play crucial roles in its reactivity and interactions. For instance, the compound can act as a ligand, forming complexes with metal ions, or participate in hydrogen bonding with other molecules .
Comparison with Similar Compounds
Hex-2-yne-1,4-diol: Similar structure but with hydroxyl groups at different positions.
Hex-2-ene-1,6-diol: Contains a double bond instead of a triple bond.
Hexane-1,6-diol: Saturated compound with no multiple bonds.
Uniqueness: Hex-2-yne-1,6-diol is unique due to the presence of both a triple bond and terminal hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
32114-34-4 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
hex-2-yne-1,6-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h7-8H,1,3,5-6H2 |
InChI Key |
JMFLJGDVVZHUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CCO)CO |
Origin of Product |
United States |
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